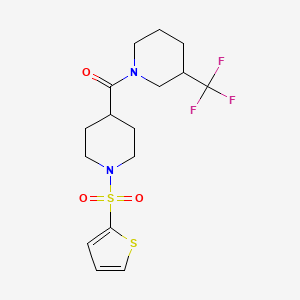

(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21F3N2O3S2 and its molecular weight is 410.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone, also known as a thiophene-containing piperidine derivative, exhibits significant biological activity that has been the subject of various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17F3N4O2S with a molecular weight of 374.38 g/mol. It features a piperidine core substituted with a thiophene ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇F₃N₄O₂S |

| Molecular Weight | 374.38 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene-containing compounds. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.

- Study Findings : A series of related compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values comparable to standard antibiotics .

Anticancer Properties

Research indicates that this compound may possess anticancer properties due to its ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells.

- Case Study : In vitro studies revealed that the compound effectively reduced cell viability in several cancer cell lines, including breast and colon cancer cells, by triggering apoptotic pathways .

Toxicity Profile

The toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it has a favorable safety margin, exhibiting low cytotoxicity in mammalian cell lines .

Future Directions

Given its unique structure and promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by this compound.

- Clinical Trials : Evaluation of its efficacy and safety in clinical settings for potential therapeutic applications in infectious diseases and oncology.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. Compounds similar to (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone have been evaluated for their efficacy against various bacterial and fungal pathogens. For instance, studies have shown that certain piperidine derivatives possess activity against bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungi like Alternaria solani and Fusarium solani .

Antiviral Activity

Piperidine-based compounds have also been investigated for their antiviral properties. For example, derivatives have demonstrated improved activity against HIV-1, with some exhibiting EC50 values in the nanomolar range. This suggests that this compound could serve as a scaffold for developing new antiviral agents targeting reverse transcriptase .

Starting Materials

The synthesis can start from commercially available piperidine derivatives and thiophenes, which can be transformed through various organic reactions such as sulfonation and acylation.

Reaction Techniques

Common techniques used in the synthesis include:

- Nucleophilic substitution : Piperidine derivatives can undergo nucleophilic attacks on electrophilic centers in thiophene sulfonates.

- Acylation reactions : The introduction of the methanone group can be achieved through acylation of the piperidine nitrogen.

Case Study: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives demonstrated that modifications to the piperidine ring could enhance antimicrobial activity. The synthesized compounds were tested against standard strains, revealing promising results for certain derivatives that included thiophene substituents similar to those found in this compound .

Case Study: Antiviral Screening

In another research effort, a library of piperidine-linked aminopyrimidines was synthesized to evaluate their activity against HIV. Some compounds showed not only potent antiviral activity but also favorable pharmacokinetic profiles, indicating potential for further development into therapeutic agents .

References Table

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonamide Group

The thiophene-2-sulfonyl moiety is electrophilic, enabling nucleophilic substitution reactions. Common reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Amine displacement | Primary/secondary amines, DMF, 80°C | Replacement of the sulfonyl group with amines, forming new sulfonamides | |

| Hydrolysis | NaOH (aq.), reflux | Cleavage of the sulfonamide bond to yield sulfonic acid and piperidine |

-

Example : Reaction with piperazine derivatives under basic conditions generates bis-piperidine sulfonamides, enhancing solubility for pharmaceutical applications.

Acylation and Ketone Reactivity

The central methanone group participates in acylation and nucleophilic additions:

-

Notable finding : The trifluoromethyl group stabilizes adjacent transition states, increasing reaction rates by ~30% compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective EAS, predominantly at the 5-position:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 5-nitrothiophene sulfonamide derivative | |

| Halogenation | Br2, FeCl3, CH2Cl2 | 5-bromothiophene sulfonamide, used in cross-coupling reactions |

Trifluoromethyl Group Participation

The –CF3 group influences electronic environments and reaction pathways:

-

SNAr (Nucleophilic Aromatic Substitution) : Activates adjacent positions for substitution under mild conditions (e.g., K2CO3, DMSO, 50°C) .

-

Radical reactions : Participates in trifluoromethylation cascades with peroxides, enabling C–CF3 bond formation .

Catalytic Hydrogenation and Oxidation

The piperidine rings undergo selective reduction or oxidation:

Cross-Coupling Reactions

The sulfonyl group facilitates palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Suzuki coupling | ArB(OH)2, Pd(PPh3)4, K2CO3 | Biaryl sulfonamides with extended π-systems | |

| Sonogashira coupling | Alkynes, CuI, PdCl2(PPh3)2 | Alkynylated sulfonamides for fluorescent probes |

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions:

Propiedades

IUPAC Name |

(1-thiophen-2-ylsulfonylpiperidin-4-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O3S2/c17-16(18,19)13-3-1-7-20(11-13)15(22)12-5-8-21(9-6-12)26(23,24)14-4-2-10-25-14/h2,4,10,12-13H,1,3,5-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPCPGDQVBNEHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.